A 23887

Descripción

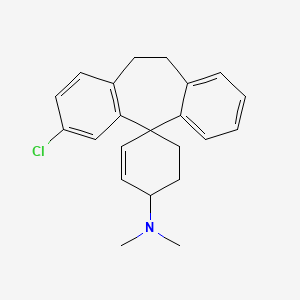

Structure

3D Structure

Propiedades

Número CAS |

61955-05-3 |

|---|---|

Fórmula molecular |

C22H24ClN |

Peso molecular |

337.9 g/mol |

Nombre IUPAC |

5'-chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene]-1-amine |

InChI |

InChI=1S/C22H24ClN/c1-24(2)19-11-13-22(14-12-19)20-6-4-3-5-16(20)7-8-17-9-10-18(23)15-21(17)22/h3-6,9-11,13,15,19H,7-8,12,14H2,1-2H3 |

Clave InChI |

QPNVVIACYJVUOX-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1CCC2(C=C1)C3=CC=CC=C3CCC4=C2C=C(C=C4)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1 A 23887 A-23887 A23887 |

Origen del producto |

United States |

Foundational & Exploratory

PHA-793887: A Pan-CDK Inhibitor with Preclinical Efficacy

An In-Depth Technical Guide on the Mechanism of Action

PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of PHA-793887, detailing its molecular targets, cellular effects, and preclinical anti-tumor activity. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.

Core Mechanism: Inhibition of Cyclin-Dependent Kinases

PHA-793887 exerts its primary pharmacological effect by inhibiting the kinase activity of several members of the CDK family. By competing with ATP for the kinase binding site, it prevents the phosphorylation of key substrates required for cell cycle progression.[1] Its activity profile demonstrates a "pan-CDK" inhibitory nature, with potent activity against multiple CDKs involved in different phases of the cell cycle.

Kinase Inhibition Profile

The inhibitory activity of PHA-793887 has been quantified against a panel of purified kinases. The compound shows high potency against CDK2, CDK5, and CDK7, with IC50 values in the low nanomolar range. Its activity against CDK1, CDK4, and CDK9 is also significant, albeit at slightly higher concentrations. Notably, PHA-793887 also demonstrates inhibitory activity against Glycogen Synthase Kinase 3β (GSK3β).

| Target Kinase | IC50 (nM) |

| CDK2/cyclin A | 8[3] |

| CDK2/cyclin E | 8[3] |

| CDK5/p25 | 5[3][4] |

| CDK7/cyclin H | 10[3][4] |

| CDK1/cyclin B | 60[1][3][4] |

| CDK4/cyclin D1 | 62[1][3][4] |

| CDK9/cyclin T1 | 138[1][3][4] |

| GSK3β | 79[1][3][4] |

Cellular Mechanism of Action

The inhibition of multiple CDKs by PHA-793887 translates into distinct cellular phenotypes, primarily characterized by cell cycle arrest and the induction of apoptosis.

Cell Cycle Arrest

By targeting CDKs that govern critical cell cycle checkpoints, PHA-793887 effectively halts cell proliferation. At lower concentrations (0.2-1 µM), the compound induces a decrease in the S phase and an accumulation of cells in the G1 and G2/M phases of the cell cycle in various cancer cell lines.[4] This arrest is a direct consequence of the inhibition of CDK-mediated phosphorylation of key cell cycle proteins.

Inhibition of Rb and Nucleophosmin Phosphorylation

A key substrate of CDK2 and CDK4 is the Retinoblastoma protein (Rb). Phosphorylation of Rb is a critical step for the G1/S transition. PHA-793887 has been shown to inhibit the phosphorylation of Rb in a dose-dependent manner.[1] For instance, in the A2780 ovarian cancer cell line, partial inhibition of Rb phosphorylation is observed at 1 µM, with almost complete inhibition at 3 µM.[1] Similarly, the phosphorylation of Nucleophosmin (NPM), a CDK2 substrate, is also inhibited.[1]

Modulation of Cell Cycle Regulatory Proteins

Treatment with PHA-793887 also leads to the modulation of other cell cycle regulatory proteins. Studies have shown that it can alter the expression of Cyclin E and cdc6, further contributing to the disruption of cell cycle progression.[5]

Induction of Apoptosis

At higher concentrations (e.g., 5 µM), PHA-793887 transitions from a cytostatic to a cytotoxic agent by inducing apoptosis, or programmed cell death.[4][5] This pro-apoptotic effect is a crucial component of its anti-tumor activity.

Preclinical Antitumor Activity

PHA-793887 has demonstrated significant cytotoxic and anti-proliferative activity across a broad range of human cancer cell lines in vitro and has shown therapeutic efficacy in in vivo xenograft models.

In Vitro Cytotoxicity

The compound is cytotoxic to a variety of leukemic cell lines, with IC50 values ranging from 0.3 to 7 µM.[4][5] In colony formation assays, which measure the long-term proliferative capacity of cells, PHA-793887 exhibited even higher potency, with a mean IC50 of less than 0.1 µM against leukemia cell lines.[4][5] Importantly, at these effective doses, the drug was not cytotoxic to normal, unstimulated peripheral blood mononuclear cells or CD34+ hematopoietic stem cells.[4][5]

| Cell Line Type | IC50 Range (µM) |

| Leukemic Cell Lines (Cytotoxicity) | 0.3 - 7[4][5] |

| Leukemic Cell Lines (Colony Assay) | < 0.1[4][5] |

| A2780 (Ovarian) | 0.088[3] |

| HCT-116 (Colon) | 0.163[3] |

| BX-PC3 (Pancreatic) | 3.444[3] |

In Vivo Efficacy

In vivo studies using xenograft models of human cancers have confirmed the anti-tumor potential of PHA-793887. In models of human ovarian (A2780), colon (HCT-116), and pancreatic (BX-PC3) carcinomas, administration of PHA-793887 at doses of 10-30 mg/kg resulted in significant tumor growth inhibition.[4] Furthermore, in leukemia xenograft models (HL60 and K562), a 20 mg/kg dose of PHA-793887 effectively reduced tumor growth and increased survival.[3][4] The compound also showed strong therapeutic activity in a disseminated model derived from a relapsed Philadelphia-positive acute lymphoid leukemia patient, even when treatment was initiated after a high disease burden had been established.[5]

Experimental Protocols

The characterization of PHA-793887's mechanism of action has relied on a variety of standard and specialized experimental techniques.

Kinase Assays

The biochemical activity of PHA-793887 against specific kinases was determined using in vitro kinase assays. A general protocol involves:

-

Incubation: The compound at various concentrations (e.g., 1.5 nM–10 μM) is incubated with a specific kinase (0.7−100 nM) and a suitable substrate in a kinase buffer.[4]

-

Reaction Initiation: The reaction is initiated by the addition of an ATP/33P-γ-ATP mixture.[4]

-

Incubation Period: The reaction mixture is incubated for 30-90 minutes at room temperature.[4]

-

Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from unincorporated radioactive ATP using methods such as SPA beads, Dowex resin, or phosphocellulose filters.[4]

-

Quantification: The amount of phosphorylated product is quantified to determine the inhibitory activity of the compound.

Cell-Based Assays

The effects of PHA-793887 on cancer cells were evaluated using a variety of cell-based assays:

-

Cytotoxicity Assays: To determine the IC50 values for cell viability, cancer cell lines were treated with increasing concentrations of PHA-793887, and cell viability was measured using standard methods like MTT or CellTiter-Glo assays.

-

Colony Formation Assays: To assess the long-term impact on cell proliferation, cells were seeded at low density and treated with the compound. After a period of incubation to allow for colony growth, the colonies were stained and counted.

-

Cell Cycle Analysis: Cells treated with PHA-793887 were fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Western Blotting: To investigate the effect on protein expression and phosphorylation, whole-cell lysates from treated and untreated cells were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for proteins of interest, such as Rb, phospho-Rb, NPM, Cyclin E, and cdc6.[5]

Clinical Development and Future Directions

PHA-793887 entered Phase I clinical trials for the treatment of solid tumors.[4][6] However, the clinical development was halted due to severe, dose-related hepatic toxicity that was not predicted by preclinical models.[2][6][7] Despite its discontinuation, the extensive preclinical characterization of PHA-793887 provides valuable insights into the therapeutic potential and challenges associated with pan-CDK inhibitors. The data generated from studies on PHA-793887 continue to inform the development of next-generation CDK inhibitors with improved selectivity and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. A first in man, phase I dose-escalation study of PHA-793887, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

PHA-793887: A Technical Guide for Researchers

An In-depth Analysis of a Potent Cyclin-Dependent Kinase Inhibitor

PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a family of protein kinases crucial for cell cycle regulation. Its ability to target several members of the CDK family has positioned it as a subject of interest in oncology research for its potential anti-proliferative effects. This technical guide provides a comprehensive overview of PHA-793887, including its mechanism of action, key experimental data, and detailed protocols for its characterization.

Core Mechanism of Action

PHA-793887 exerts its biological effects by binding to the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, in many cancer cell lines, apoptosis. The primary targets of PHA-793887 are CDK2, CDK5, and CDK7, with high potency in the low nanomolar range. It also demonstrates activity against CDK1, CDK4, and CDK9 at slightly higher concentrations.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for PHA-793887.

Table 1: In Vitro Kinase Inhibitory Activity of PHA-793887 [1][4]

| Target Kinase | IC₅₀ (nM) |

| CDK2/cyclin A | 8 |

| CDK2/cyclin E | 8 |

| CDK5/p25 | 5 |

| CDK7/cyclin H | 10 |

| CDK1/cyclin B | 60 |

| CDK4/cyclin D1 | 62 |

| CDK9/cyclin T1 | 138 |

| Glycogen Synthase Kinase 3β (GSK3β) | 79 |

Table 2: In Vitro Cytotoxicity of PHA-793887 in Human Cancer Cell Lines [4][5][6]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A2780 | Ovarian | 0.088 |

| HCT-116 | Colon | 0.163 |

| COLO-205 | Colon | Not specified |

| C-433 | Not specified | Not specified |

| DU-145 | Prostate | Not specified |

| A375 | Melanoma | Not specified |

| PC3 | Prostate | Not specified |

| MCF-7 | Breast | Not specified |

| BX-PC3 | Pancreatic | 3.4 |

| K562 | Leukemia | 0.3 - 7 |

| KU812 | Leukemia | 0.3 - 7 |

| KCL22 | Leukemia | 0.3 - 7 |

| TOM1 | Leukemia | 0.3 - 7 |

Table 3: In Vivo Efficacy of PHA-793887 in Xenograft Models [1][4]

| Xenograft Model | Cancer Type | Dose (mg/kg) | Administration Route | Antitumor Effect |

| A2780 | Ovarian | 10, 20, 30 | Intravenous (daily) | Good efficacy |

| HCT-116 | Colon | 10, 20, 30 | Intravenous (daily) | Good efficacy |

| BX-PC3 | Pancreatic | 10, 20, 30 | Intravenous (daily) | Good efficacy |

| K562 | Leukemia | 20 | Not specified | Effective |

| HL60 | Leukemia | 20 | Not specified | Effective |

| ALL-2 (disseminated) | Leukemia | 20 | Not specified | Effective |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of PHA-793887 and the workflows for key experimental procedures.

Mechanism of Action of PHA-793887.

Experimental Workflow: In Vitro Kinase Assay.

Experimental Workflow: Cell Viability Assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for PHA-793887.

In Vitro Kinase Assays[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PHA-793887 against a panel of cyclin-dependent kinases.

Materials:

-

Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK4/cyclin D1, CDK5/p25, CDK7/cyclin H, CDK9/cyclin T1)

-

Specific peptide or protein substrates for each kinase (e.g., Histone H1 for CDK1/cyclin B)

-

PHA-793887 stock solution (in DMSO) and serial dilutions

-

Kinase buffer (composition not specified in the provided search results, but a typical buffer would be 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT)

-

ATP solution

-

³³P-γ-ATP

-

96-well U-bottom plates

-

EDTA solution (to stop the reaction)

-

Method for separation of phosphorylated substrate (choose one):

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads (for biotinylated substrates)

-

Dowex resin

-

Multiscreen phosphocellulose filters

-

-

Scintillation counter (e.g., TopCount)

-

Microscint 40 (for Dowex resin method)

Procedure:

-

Prepare serial dilutions of PHA-793887 in kinase buffer.

-

In a 96-well plate, add the following in a final volume of 30 µL:

-

PHA-793887 solution (from 1.5 nM to 10 µM final concentration)

-

Specific enzyme (0.7–100 nM final concentration)

-

Specific substrate

-

ATP/³³P-γ-ATP mix

-

-

Incubate the plate at room temperature for 30-90 minutes.

-

Stop the reaction. The method depends on the separation technique:

-

SPA Assay: Add 100 µL of PBS containing 32 mM EDTA, 0.1% Triton X-100, 500 µM ATP, and 1 mg of streptavidin-coated SPA beads. Incubate for 20 minutes to allow substrate capture. Transfer 100 µL to an Optiplate containing 100 µL of 5 M CsCl. Allow beads to settle for 4 hours.

-

Dowex Resin Assay: Add 150 µL of resin/formate (pH 3.0) to stop the reaction and capture unreacted ³³P-γ-ATP. After 60 minutes, transfer 50 µL of the supernatant to an Optiplate. Add 150 µL of Microscint 40.

-

Multiscreen Assay: Add 10 µL of 150 mM EDTA to stop the reaction. Transfer 100 µL to a MultiScreen plate to allow substrate binding to the phosphocellulose filter. Wash the plate three times with 100 µL of 75 mM H₃PO₄ using a filtration system. Dry the plate.

-

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the IC₅₀ values from the dose-response curves.

Cell-Based Cytotoxicity Assay[5]

Objective: To determine the cytotoxic effect of PHA-793887 on various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A2780, HCT-116, K562)

-

Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS, penicillin/streptomycin)

-

PHA-793887 stock solution (in DMSO) and serial dilutions

-

96-well plates

-

Alamar blue vital dye

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Culture the selected cancer cell lines according to standard protocols.

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of PHA-793887 in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of PHA-793887. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add Alamar blue dye to each well according to the manufacturer's instructions.

-

Incubate for a further 2-4 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Western Blotting for Phospho-Proteins[6]

Objective: To analyze the effect of PHA-793887 on the phosphorylation of CDK substrates, such as Retinoblastoma protein (pRb) and Nucleophosmin (NPM).

Materials:

-

Human cancer cell lines (e.g., MCF-7)

-

Cell culture reagents

-

PHA-793887

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phospho-pRb, total pRb, phospho-NPM, total NPM, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat them with various concentrations of PHA-793887 for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

In Vivo Xenograft Studies[4][6]

Objective: To evaluate the in vivo antitumor efficacy of PHA-793887 in mouse xenograft models.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell lines (e.g., A2780, HCT-116, K562, HL60)

-

Matrigel (for subcutaneous injections)

-

PHA-793887 formulation for intravenous or other appropriate route of administration

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously or intravenously inject a suspension of cancer cells into the mice.

-

Allow the tumors to establish to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer PHA-793887 or vehicle control to the mice according to the specified dose and schedule (e.g., daily intravenous injection).

-

Monitor the tumor size by caliper measurements at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the tumor growth inhibition for the treated groups compared to the control group.

Conclusion

PHA-793887 is a well-characterized pan-CDK inhibitor with demonstrated in vitro and in vivo anti-cancer activity. This guide provides a comprehensive summary of its properties and detailed experimental protocols to aid researchers in further investigating its potential. The provided data and methodologies, derived from the primary literature, offer a solid foundation for designing and executing experiments to explore the therapeutic applications of PHA-793887 and other CDK inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. PHA-793887 | CDK inhibitor | Probechem Biochemicals [probechem.com]

- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Preclinical Development of PHA-793887: A Pan-CDK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-793887 is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-proliferative activity in a range of preclinical cancer models. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of PHA-793887. It includes detailed summaries of its inhibitory activity, cellular effects, and in vivo efficacy, presented in structured tables for clarity. Furthermore, this guide outlines the key experimental protocols utilized in its evaluation and visualizes the associated signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a thorough resource for researchers and professionals involved in the field of oncology drug development.

Introduction

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. PHA-793887 emerged from a medicinal chemistry effort to optimize a series of 6-substituted pyrrolo[3,4-c]pyrazole compounds with the goal of improving their inhibitory potency against multiple CDKs, enhancing their anti-proliferative activity, and refining their physicochemical properties for intravenous administration. This endeavor led to the identification of PHA-793887 as a promising candidate for clinical development in the treatment of solid tumors.

Discovery and History

The development of PHA-793887 was the result of a targeted lead optimization program focused on the 6,6-dimethyl pyrrolo[3,4-c]pyrazole scaffold.[1] The aim was to create a potent pan-CDK inhibitor with a pharmacological and safety profile suitable for clinical evaluation. The optimization process involved systematic modifications of the core structure to enhance its binding affinity to the ATP-binding pocket of various CDKs and to improve its cellular potency and in vivo efficacy. This work culminated in the selection of PHA-793887 for further preclinical and clinical investigation. A Phase I clinical trial (NCT00996255) was initiated in late 2006 to evaluate the safety, tolerability, and pharmacokinetics of PHA-793887 in patients with advanced or metastatic solid tumors.[2]

Mechanism of Action

PHA-793887 exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of several CDKs, thereby preventing the phosphorylation of their key substrates. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, at higher concentrations, apoptosis.[3] The primary targets of PHA-793887 include CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[4] By inhibiting these kinases, PHA-793887 interferes with critical cell cycle checkpoints, such as the G1/S and G2/M transitions, and also impacts transcriptional regulation through the inhibition of CDK7 and CDK9. A key downstream effect of PHA-793887 is the inhibition of Retinoblastoma (Rb) protein phosphorylation, which is a critical step for cell cycle progression.[5]

Signaling Pathway

The primary signaling pathway affected by PHA-793887 is the cell cycle regulatory pathway. By inhibiting CDK2, CDK4, and CDK6, PHA-793887 prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing G1 cell cycle arrest. Inhibition of CDK1 blocks the G2/M transition.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of PHA-793887

| Kinase Target | IC50 (nM) |

| CDK2/Cyclin A | 8 |

| CDK2/Cyclin E | 8 |

| CDK5/p25 | 5 |

| CDK7/Cyclin H | 10 |

| CDK1/Cyclin B | 60 |

| CDK4/Cyclin D1 | 62 |

| CDK9/Cyclin T1 | 138 |

| GSK3β | 79 |

| Data compiled from multiple sources.[3][5] |

Table 2: Anti-proliferative Activity of PHA-793887 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A2780 | Ovarian | 88 |

| HCT-116 | Colon | 163 |

| COLO-205 | Colon | 188 |

| BX-PC3 | Pancreatic | 3,444 |

| K562 | Leukemia | 300 - 7,000 (range) |

| HL-60 | Leukemia | 300 - 7,000 (range) |

| Data compiled from multiple sources.[3][6] |

Table 3: In Vivo Efficacy of PHA-793887 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Outcome |

| A2780 | Ovarian | 10-30 mg/kg, i.v. | Good efficacy |

| HCT-116 | Colon | 10-30 mg/kg, i.v. | Good efficacy |

| BX-PC3 | Pancreatic | 10-30 mg/kg, i.v. | Good efficacy |

| K562 | Leukemia | 20 mg/kg, i.v. | Significant tumor growth reduction |

| HL-60 | Leukemia | 20 mg/kg, i.v. | Induces tumor regression |

| Data compiled from multiple sources.[3][5] |

Experimental Protocols

CDK Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of PHA-793887 against various CDK complexes.

Materials:

-

Purified recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin A)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

Substrate (e.g., Histone H1 or a specific peptide substrate for the kinase)

-

ATP and [γ-³³P]ATP

-

PHA-793887 in various concentrations

-

96-well plates

-

Phosphocellulose paper or SPA beads

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of PHA-793887 in kinase buffer.

-

In a 96-well plate, add the kinase, substrate, and PHA-793887 (or vehicle control).

-

Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mix.

-

Incubate the plate at room temperature for a defined period (e.g., 30-90 minutes).[3]

-

Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove un-incorporated [γ-³³P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of PHA-793887 and determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., A2780, HCT-116)

-

Complete cell culture medium

-

PHA-793887

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of PHA-793887 for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Rb Phosphorylation

This protocol is used to detect the phosphorylation status of the Rb protein in cells treated with PHA-793887.

Materials:

-

Human cancer cell lines (e.g., A2780)

-

PHA-793887

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with PHA-793887 for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-Rb.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total Rb for loading control.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PHA-793887 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell lines (e.g., A2780 for solid tumors, HL-60 for leukemia)

-

PHA-793887 formulated for intravenous injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Implant human cancer cells into the mice (subcutaneously for solid tumors, intravenously for leukemia models).

-

Allow the tumors to grow to a predetermined size.

-

Randomize the mice into treatment and control groups.

-

Administer PHA-793887 or vehicle control according to the specified dose and schedule.

-

Measure tumor volume and body weight regularly to assess efficacy and toxicity.

-

At the end of the study, euthanize the mice and collect tumors for further analysis if required.

Clinical Development and Future Perspectives

A "first-in-man" Phase I clinical trial was conducted to determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and recommended Phase II dose of PHA-793887.[7] The study involved patients with advanced solid tumors who received PHA-793887 as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle. While disease stabilization was observed in some patients, the trial was ultimately terminated due to severe, dose-related hepatic toxicity that was not predicted by preclinical models.[7] This unexpected toxicity has precluded the further clinical development of PHA-793887.

Despite its discontinuation, the discovery and development of PHA-793887 provided valuable insights into the therapeutic potential and challenges associated with pan-CDK inhibitors. The extensive preclinical data generated for this compound continues to be a useful reference for the development of next-generation CDK inhibitors with improved selectivity and safety profiles.

Conclusion

PHA-793887 is a potent pan-CDK inhibitor that demonstrated promising anti-tumor activity in a wide range of preclinical models. Its development from a pyrrolo[3,4-c]pyrazole scaffold through a rigorous medicinal chemistry optimization process highlights a successful application of rational drug design. Although its clinical development was halted due to unforeseen hepatotoxicity, the comprehensive characterization of PHA-793887 has contributed significantly to our understanding of CDK inhibition as a therapeutic strategy in oncology. The detailed methodologies and data presented in this guide serve as a valuable resource for the ongoing research and development of novel cancer therapeutics targeting the cell cycle.

References

- 1. Optimization of 6,6-dimethyl pyrrolo[3,4-c]pyrazoles: Identification of PHA-793887, a potent CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

PHA-793887: A Technical Guide to a Multi-Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-793887 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK2, CDK1, and CDK4. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of PHA-793887. Detailed summaries of its inhibitory activity, cellular effects, and in vivo efficacy are presented, supported by experimental methodologies. The information compiled herein serves as a valuable resource for researchers investigating cell cycle regulation and the therapeutic potential of CDK inhibitors in oncology.

Chemical Structure and Properties

PHA-793887 is a pyrrolo[3,4-c]pyrazole derivative with the systematic IUPAC name N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide.[1]

Table 1: Chemical Identifiers and Physicochemical Properties of PHA-793887

| Property | Value | Reference |

| IUPAC Name | N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide | [1] |

| CAS Number | 718630-59-2 (free base) | [1] |

| Molecular Formula | C₁₉H₃₁N₅O₂ | [1] |

| Molecular Weight | 361.48 g/mol | [1] |

| SMILES | CC(C)CC(=O)NC1=NNC2=C1CN(C(=O)C3CCN(C)CC3)C2(C)C | [1] |

| Appearance | White solid powder | [1] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | |

| logP | 2.01 | |

| pKa (Strongest Acidic) | 11.15 | |

| pKa (Strongest Basic) | 8.79 |

Mechanism of Action

PHA-793887 exerts its biological effects through the potent and competitive inhibition of multiple cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. By binding to the ATP-binding pocket of these kinases, PHA-793887 prevents the phosphorylation of their downstream substrates, leading to cell cycle arrest and induction of apoptosis.[1] Its primary targets include CDK2, CDK1, and CDK4. The inhibition of these kinases disrupts the G1/S and G2/M transitions of the cell cycle.

In Vitro Activity

Kinase Inhibitory Activity

PHA-793887 has been demonstrated to be a potent inhibitor of several CDKs. The half-maximal inhibitory concentrations (IC₅₀) against a panel of kinases are summarized below.

Table 2: Kinase Inhibitory Activity of PHA-793887

| Kinase Target | IC₅₀ (nM) | Reference |

| CDK2/Cyclin A | 8 | |

| CDK2/Cyclin E | 8 | |

| CDK5/p25 | 5 | |

| CDK7/Cyclin H | 10 | |

| CDK1/Cyclin B | 60 | [2] |

| CDK4/Cyclin D1 | 62 | [2] |

| CDK9/Cyclin T1 | 138 | [2] |

| GSK3β | 79 | [2] |

Cellular Proliferation and Cytotoxicity

PHA-793887 exhibits potent anti-proliferative activity across a range of human cancer cell lines.

Table 3: Anti-proliferative Activity of PHA-793887 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A2780 | Ovarian | 0.088 | [2] |

| HCT-116 | Colon | 0.163 | [2] |

| COLO-205 | Colon | 0.188 | [2] |

| DU-145 | Prostate | 0.284 | |

| PC-3 | Prostate | 0.345 | |

| A375 | Melanoma | 0.396 | |

| MCF-7 | Breast | 0.433 | [2] |

| BX-PC3 | Pancreatic | 3.4 | [2] |

| K562 | Leukemia | 0.3 - 7 | [2] |

| KU812 | Leukemia | 0.3 - 7 | [2] |

| KCL22 | Leukemia | 0.3 - 7 | [2] |

| TOM1 | Leukemia | 0.3 - 7 | [2] |

In colony formation assays, PHA-793887 demonstrated high activity against leukemia cell lines with an IC₅₀ of less than 0.1 µM.[2] At concentrations between 0.2 and 1 µM, PHA-793887 induces cell-cycle arrest and inhibits the phosphorylation of retinoblastoma (Rb) protein and nucleophosmin.[2] At a higher concentration of 5 µM, it induces apoptosis.[2]

In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the anti-tumor activity of PHA-793887.

Table 4: In Vivo Efficacy of PHA-793887 in Xenograft Models

| Model | Cancer Type | Dose and Schedule | Outcome | Reference |

| A2780 | Ovarian | 15-30 mg/kg, i.v. | 50-75% tumor growth inhibition | |

| HCT-116 | Colon | 15-30 mg/kg, i.v. | Tumor growth inhibition | |

| BX-PC3 | Pancreatic | 15-30 mg/kg, i.v. | Tumor growth inhibition | |

| HL60 | Leukemia | 20 mg/kg, i.v. | Tumor regression | |

| K562 | Leukemia | 20 mg/kg, i.v. | Significant reduction in tumor growth |

Pharmacokinetics

A Phase I clinical trial in patients with advanced solid tumors provided initial human pharmacokinetic data for PHA-793887 administered as a 1-hour intravenous infusion.

Table 5: Human Pharmacokinetic Parameters of PHA-793887

| Parameter | Value |

| Terminal Half-life (t₁/₂) | 6 - 13 hours |

| Volume of Distribution (Vd) | 1.9 - 2.2 L/kg |

| Plasma Clearance | 0.14 - 0.48 L/h/kg |

The data suggests that PHA-793887 has a moderate rate of elimination and distributes into tissues.

Experimental Protocols

Kinase Assays

The inhibitory activity of PHA-793887 against various CDKs is determined using a radiometric kinase assay.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes are used as the enzyme source. A specific peptide or protein substrate (e.g., Histone H1 for CDK2/Cyclin A) is prepared in a kinase reaction buffer.

-

Compound Dilution: PHA-793887 is serially diluted in DMSO and then further diluted in the kinase reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction: The kinase, substrate, and PHA-793887 are pre-incubated in a 96-well plate. The reaction is initiated by the addition of ATP and [γ-³³P]ATP. The reaction is allowed to proceed at room temperature for a defined period.

-

Reaction Termination and Detection: The reaction is stopped by the addition of a stop solution (e.g., EDTA). The phosphorylated substrate is then separated from the unincorporated [γ-³³P]ATP using methods such as precipitation with trichloroacetic acid followed by filtration, or binding to phosphocellulose paper.

-

Data Analysis: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cell Proliferation Assay

The anti-proliferative effects of PHA-793887 on cancer cell lines are typically assessed using a sulforhodamine B (SRB) or similar colorimetric assay.

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of PHA-793887 or vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 hours.

-

Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye.

-

Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution. The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the cell number. The percentage of cell growth inhibition is calculated for each concentration of PHA-793887 relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of PHA-793887 is evaluated in immunodeficient mice bearing human tumor xenografts.

Methodology:

-

Animal Model: Female athymic nude mice are typically used.

-

Tumor Implantation: Human cancer cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups with comparable mean tumor volumes.

-

Drug Administration: PHA-793887 is formulated in a suitable vehicle and administered to the treatment group, typically via intravenous injection, at a specified dose and schedule. The control group receives the vehicle alone.

-

Monitoring and Endpoints: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²)/2. Animal body weights and general health are also monitored. The study is terminated when tumors in the control group reach a predetermined size, or at a fixed time point.

-

Data Analysis: The anti-tumor efficacy is evaluated by comparing the mean tumor volume of the treated group to that of the control group. The percentage of tumor growth inhibition (TGI) is often calculated. Statistical analysis is performed to determine the significance of the observed differences.

Conclusion

PHA-793887 is a potent multi-CDK inhibitor with significant anti-proliferative activity in a broad range of cancer cell lines and demonstrated anti-tumor efficacy in preclinical xenograft models. Its well-characterized mechanism of action, involving the induction of cell cycle arrest and apoptosis through the inhibition of key cell cycle regulators, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. This technical guide provides a comprehensive summary of its chemical and pharmacological properties to support ongoing and future investigations into the role of CDK inhibition in cancer therapy.

References

An In-Depth Technical Guide to In Vitro Studies with PHA-793887

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro activities of PHA-793887, a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor. The information herein is collated from key preclinical studies to serve as a detailed resource for professionals in oncology research and drug development.

Core Mechanism of Action

PHA-793887 functions as a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases.[1] Its primary mechanism involves targeting the CDK/retinoblastoma (Rb) signaling pathway, a critical regulator of the cell cycle. By inhibiting CDKs, PHA-793887 prevents the phosphorylation of key substrates like the Rb protein and nucleophosmin.[1][2][3][4] This action blocks the transition from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest and, at higher concentrations, apoptosis.[2][3][4]

References

PHA-793887: A Technical Guide to its Applications in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative and pro-apoptotic activity in various cancer models. As a pan-CDK inhibitor, it primarily targets CDK2, but also shows activity against CDK1, CDK4, CDK5, CDK7, and CDK9. Its mechanism of action centers on the disruption of cell cycle progression through the inhibition of Retinoblastoma (Rb) protein phosphorylation, a critical step in the G1/S phase transition. Preclinical studies in hematological malignancies, particularly leukemia, have shown promising results both in vitro and in vivo. However, its clinical development was halted during a Phase I trial due to dose-limiting hepatotoxicity. This guide provides an in-depth overview of PHA-793887's mechanism of action, a compilation of its in vitro and in vivo efficacy data, detailed experimental protocols for its evaluation, and a summary of its clinical development.

Mechanism of Action: Targeting the Cell Cycle Engine

PHA-793887 exerts its anti-cancer effects by inhibiting the kinase activity of multiple CDKs, which are key regulators of cell cycle progression. The primary target of PHA-793887 is CDK2.[1] By inhibiting CDK2, as well as other CDKs such as CDK1 and CDK4, PHA-793887 prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][2] At higher concentrations, PHA-793887 has also been shown to induce apoptosis.[1][2]

The following diagram illustrates the inhibitory effect of PHA-793887 on the CDK/Rb/E2F signaling pathway.

Caption: PHA-793887 inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.

In Vitro and In Vivo Efficacy Data

In Vitro Kinase Inhibitory Activity

PHA-793887 has been evaluated for its inhibitory activity against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| CDK1 | 60 |

| CDK2 | 8 |

| CDK4 | 62 |

| CDK5 | 5 |

| CDK7 | 10 |

| CDK9 | 138 |

Data sourced from MedchemExpress and Probechem Biochemicals.[1][3]

In Vitro Anti-proliferative and Cytotoxic Activity

The anti-proliferative and cytotoxic effects of PHA-793887 have been demonstrated in various cancer cell lines, with notable activity in hematological malignancies.

| Cell Line Type | Assay Type | IC50 Range (µM) |

| Leukemic Cell Lines | Cytotoxicity | 0.3 - 7 |

| Leukemic Cell Lines | Colony Formation | < 0.1 |

Data from a study on 13 leukemic cell lines.[2]

In Vivo Anti-tumor Efficacy

PHA-793887 has demonstrated significant anti-tumor activity in several xenograft models of human cancer.

| Xenograft Model | Animal Model | Dosing Regimen (i.v.) | Tumor Growth Inhibition/Regression |

| Human Ovarian A2780 | Nude Mice | Not Specified | Good efficacy observed |

| Human Colon HCT-116 | Nude Mice | Not Specified | Good efficacy observed |

| Human Pancreatic BX-PC3 | Nude Mice | Not Specified | Good efficacy observed |

| HL60 (Leukemia) | CD-1 Nude Mice | 20 mg/kg | Tumor regression |

| K562 (Leukemia) | CD-1 Nude Mice | Not Specified | Significant reduction in tumor growth |

| Primary Leukemia | Engraftment Model | 20 mg/kg | Inhibition of human primary leukemia growth |

Data sourced from MedchemExpress and a study on leukemia models.[1][2]

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general method for determining the biochemical activity of PHA-793887 against a specific kinase.

Materials:

-

PHA-793887

-

Recombinant kinase (e.g., CDK2/cyclin E)

-

Kinase-specific substrate (e.g., Histone H1)

-

ATP, [γ-33P]ATP

-

Kinase reaction buffer

-

96-well plates

-

Scintillation counter or phosphocellulose filter apparatus

Procedure:

-

Prepare serial dilutions of PHA-793887 in DMSO, then dilute further in kinase reaction buffer.

-

In a 96-well plate, add the kinase, substrate, and PHA-793887 (or vehicle control).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each PHA-793887 concentration and determine the IC50 value using a suitable software.

References

Preclinical Profile of PHA-793887: A Pan-CDK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for PHA-793887, a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor. The information presented herein, including quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows, is intended to serve as a valuable resource for researchers in the field of oncology and drug development.

In Vitro Efficacy

PHA-793887 has demonstrated potent inhibitory activity against a panel of cyclin-dependent kinases and cytotoxic effects across various cancer cell lines.

Kinase Inhibitory Activity

The compound is a potent inhibitor of several CDKs, with additional activity against Glycogen Synthase Kinase 3β (GSK3β).

| Target | IC50 (nM) |

| CDK2/Cyclin A | 8 |

| CDK1/Cyclin B | 60 |

| CDK4/Cyclin D1 | 62 |

| CDK9/Cyclin T1 | 138 |

| GSK3β | 79 |

| Table 1: Kinase inhibitory activity of PHA-793887.[1] |

Cellular Activity

PHA-793887 exhibits cytotoxic and anti-proliferative activity in a range of human cancer cell lines.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) |

| Various Leukemia | Leukemia | Cytotoxicity Assay | 0.3 - 7.0 |

| Leukemia | Leukemia | Colony Assay | < 0.1 |

| A2780 | Ovarian Carcinoma | Proliferation Assay | 0.088 |

| HCT-116 | Colorectal Carcinoma | Proliferation Assay | 0.163 |

| COLO-205 | Colorectal Adenocarcinoma | Proliferation Assay | 0.188 |

| C-433 | Not Specified | Proliferation Assay | Not Specified |

| DU-145 | Prostate Carcinoma | Proliferation Assay | Not Specified |

| A375 | Malignant Melanoma | Proliferation Assay | Not Specified |

| PC3 | Prostate Adenocarcinoma | Proliferation Assay | Not Specified |

| MCF-7 | Breast Adenocarcinoma | Proliferation Assay | Not Specified |

| BX-PC3 | Pancreatic Adenocarcinoma | Proliferation Assay | Not Specified |

| Table 2: In vitro cellular activity of PHA-793887.[2][3] |

In Vivo Efficacy

The anti-tumor activity of PHA-793887 has been evaluated in xenograft models.

| Animal Model | Tumor Model | Treatment Dose (mg/kg) | Route | Outcome |

| CD-1 nude mice | Not Specified | 15 | i.v. | 50% tumor growth inhibition |

| CD-1 nude mice | Not Specified | 30 | i.v. | 75% tumor growth inhibition |

| Not Specified | HL60 | 20 | i.v. | Tumor regression |

| Not Specified | K562 | Not Specified | i.v. | Significant reduction in tumor growth |

| Table 3: In vivo anti-tumor activity of PHA-793887.[1] |

Mechanism of Action

PHA-793887 functions as a pan-CDK inhibitor, primarily targeting CDK2. This inhibition leads to cell cycle arrest and, at higher concentrations, apoptosis.

Signaling Pathway

Caption: Mechanism of action of PHA-793887 as a pan-CDK inhibitor leading to cell cycle arrest.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are outlined below.

In Vitro Assays

The biochemical inhibitory activity of PHA-793887 on various kinases was determined using a radioisotope-based assay.

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the specific CDK/cyclin complex, the appropriate substrate (e.g., Histone H1 for CDK2/Cyclin A), and varying concentrations of PHA-793887 in a kinase buffer.

-

Initiation: Start the reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Separation: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of PHA-793887 and determine the IC50 value by non-linear regression analysis.

The anti-proliferative effects of PHA-793887 on cancer cell lines were assessed using assays such as the Sulforhodamine B (SRB) or fluorescence-based methods.

Protocol (SRB Assay):

-

Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of PHA-793887 and a vehicle control.

-

Incubation: Incubate the plates for 72 hours.

-

Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB dye.

-

Washing: Wash away the unbound dye with acetic acid.

-

Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

The effect of PHA-793887 on cell cycle distribution was analyzed by flow cytometry.

Protocol:

-

Treatment: Treat cells with PHA-793887 at various concentrations for a specified time (e.g., 24 hours).

-

Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Interpretation: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

The induction of apoptosis by PHA-793887 was evaluated using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Protocol:

-

Treatment: Treat cells with PHA-793887 at various concentrations for a defined period (e.g., 48 hours).

-

Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

In Vivo Xenograft Studies

The anti-tumor efficacy of PHA-793887 in vivo was assessed using human tumor xenograft models in immunocompromised mice.

Caption: General workflow for in vivo xenograft studies.

Protocol:

-

Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HL60 or K562) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer PHA-793887 intravenously at specified doses and schedules. The control group receives a vehicle solution.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a specific size or at a predetermined time point.

-

Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.

Conclusion

The preclinical data for PHA-793887 demonstrate its potential as a pan-CDK inhibitor with significant anti-proliferative and anti-tumor activity. Its mechanism of action through the inhibition of key cell cycle kinases leads to cell cycle arrest and apoptosis in cancer cells. The provided in vitro and in vivo data, along with detailed experimental protocols, offer a solid foundation for further investigation and development of this compound or similar multi-targeted CDK inhibitors.

References

Methodological & Application

Application Notes: PHA-793887 for Cell Culture

Introduction

PHA-793887 is a potent, ATP-competitive, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] As a pan-CDK inhibitor, it targets several key regulators of the cell cycle, making it a valuable tool for cancer research and drug development.[3][4] Its primary mechanism involves inducing cell cycle arrest and apoptosis in various cancer cell lines by blocking the phosphorylation of key cell cycle proteins.[5][6] These notes provide detailed protocols for the use of PHA-793887 in a research setting.

Mechanism of Action

PHA-793887 exerts its biological effects by inhibiting the kinase activity of several members of the CDK family. Cyclin-dependent kinases are essential for the orderly progression of the cell cycle.[7] PHA-793887 has been shown to potently inhibit CDK2, CDK5, and CDK7, with high selectivity over CDKs 1, 4, and 9.[5][8] The inhibition of CDK2 and CDK4, in particular, prevents the phosphorylation of the Retinoblastoma protein (Rb).[2] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition and thereby arresting the cell cycle.[7] At lower concentrations (0.2–1 µM), PHA-793887 typically induces cell cycle arrest, while at higher doses (≥5 µM), it can trigger apoptosis.[5][6][9]

Quantitative Data

The inhibitory activity of PHA-793887 has been quantified against both isolated kinase enzymes and a variety of human cancer cell lines.

Table 1: Biochemical Inhibitory Activity of PHA-793887 against Specific Kinases

| Target Kinase | IC50 (nM) |

| CDK2 | 8 |

| CDK5 | 5 |

| CDK7 | 10 |

| CDK1 | 60 |

| CDK4 | 62 |

| GSK3β | 79 |

| CDK9 | 138 |

| Data sourced from references[1][2][5][8]. |

Table 2: Antiproliferative Activity (IC50) of PHA-793887 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |

| A2780 | Ovarian Carcinoma | Fluorescence Assay | 72 | 0.09 |

| HCT-116 | Colon Carcinoma | SRB Assay | 72 | 0.163 |

| COLO-205 | Colon Carcinoma | SRB Assay | 72 | 0.188 |

| A375 | Melanoma | SRB Assay | 72 | 0.396 |

| K562, KU812, etc. | Leukemia | Cytotoxicity Assay | Not Specified | 0.3 - 7.0 |

| Leukemia Lines | Leukemia | Colony Formation Assay | Not Specified | < 0.1 |

| Data sourced from references[1][5][6]. |

Experimental Protocols

1. Preparation of PHA-793887 Stock Solution

-

Reconstitution: PHA-793887 is typically supplied as a solid. To prepare a high-concentration stock solution, dissolve the compound in sterile, anhydrous DMSO. For example, to prepare a 10 mM stock solution from 1 mg of PHA-793887 (Molecular Weight: 361.48 g/mol ), add 276.6 µL of DMSO.

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. When stored properly, the DMSO stock solution is stable for several months.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using pre-warmed, sterile cell culture medium. It is critical to mix thoroughly immediately after adding the drug to the medium to ensure a homogenous solution.

2. General Protocol for Cell Culture Treatment

This protocol is a general guideline for treating adherent cells. Modifications may be necessary for suspension cells or specific experimental designs.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of analysis. Allow cells to adhere and recover overnight.

-

Preparation of Drug Dilutions: Prepare a series of dilutions of PHA-793887 in fresh culture medium at 2x the final desired concentration.

-

Treatment: Carefully remove the old medium from the cell culture plates. Add an equal volume of the 2x drug-containing medium to each well to achieve the final desired concentrations. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration group.

-

Incubation: Return the plates to a 37°C, 5% CO₂ incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

-

Analysis: Following incubation, proceed with the appropriate downstream analysis, such as cell viability assays, cell cycle analysis, or Western blotting.

3. Protocol for Cell Viability (IC50) Determination using SRB Assay

-

Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat cells with a range of PHA-793887 concentrations (e.g., 0.01 µM to 10 µM) for 72 hours.[5]

-

Fixation: After incubation, gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Measurement: Measure the absorbance at 510 nm using a microplate reader. Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.

4. Protocol for Cell Cycle Analysis by Flow Cytometry

-

Seeding and Treatment: Seed cells in 6-well plates and treat with PHA-793887 (e.g., 0.2 µM, 1 µM, 5 µM) and a vehicle control for 24-48 hours.[1][5]

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant containing floating cells.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: Mechanism of PHA-793887 inducing G1 cell cycle arrest.

Caption: General experimental workflow for in vitro studies with PHA-793887.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. adooq.com [adooq.com]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. abmole.com [abmole.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for PHA-793887 (In Vitro)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-793887 is a potent, ATP-competitive, and novel pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] It demonstrates significant activity against multiple CDKs, playing a crucial role in the regulation of cell cycle progression and transcription.[3] These characteristics make PHA-793887 a valuable tool for in vitro cancer research and drug development, primarily through its ability to induce cell-cycle arrest and apoptosis in various tumor cell lines.[1][4] This document provides detailed application notes and protocols for the in vitro use of PHA-793887.

Mechanism of Action

PHA-793887 primarily exerts its effects by inhibiting the kinase activity of several members of the CDK family. It shows high potency against CDK2, CDK5, and CDK7.[1][5] The inhibition of these kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest, primarily at the G1/S and G2/M phases, and subsequently inducing apoptosis.[1] At the molecular level, PHA-793887 has been shown to inhibit the phosphorylation of key CDK substrates such as the Retinoblastoma protein (Rb) and nucleophosmin.[2][4]

Data Presentation

Table 1: Inhibitory Activity of PHA-793887 against Cyclin-Dependent Kinases

| Target CDK | IC50 (nM) |

| CDK2/Cyclin A | 8[1] |

| CDK2/Cyclin E | 8[1] |

| CDK5/p25 | 5[1] |

| CDK7/Cyclin H | 10[1] |

| CDK1/Cyclin B | 60[1] |

| CDK4 | 62[1][2] |

| CDK9 | 138[1][2] |

Table 2: In Vitro Anti-proliferative Activity of PHA-793887 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 |

| A2780 | Ovarian | Fluorescence Assay | 72 h | 0.09 µM[1] |

| HCT-116 | Colon | SRB Assay | 72 h | 0.163 µM[1] |

| COLO-205 | Colon | SRB Assay | 72 h | 0.188 µM[1] |

| K562 | Leukemia | Cytotoxicity Assay | - | 0.3 - 7 µM[1] |

| KU812 | Leukemia | Cytotoxicity Assay | - | 0.3 - 7 µM[1] |

| KCL22 | Leukemia | Cytotoxicity Assay | - | 0.3 - 7 µM[1] |

| TOM1 | Leukemia | Cytotoxicity Assay | - | 0.3 - 7 µM[1] |

| Leukemic Cell Lines | Leukemia | Colony Assay | - | <0.1 µM[4] |

| MCF-7 | Breast | - | - | 88 nM–3.4 μM[1] |

| PC3 | Prostate | - | - | 88 nM–3.4 μM[1] |

| DU-145 | Prostate | - | - | 88 nM–3.4 μM[1] |

| A375 | Melanoma | - | - | 88 nM–3.4 μM[1] |

| BX-PC3 | Pancreatic | - | - | 88 nM–3.4 μM[1] |

Experimental Protocols

CDK Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of PHA-793887 against specific CDK enzymes.

Materials:

-

PHA-793887

-

Specific CDK enzyme (e.g., CDK2/Cyclin A)

-

Substrate (specific to the kinase)

-

ATP/³³P-γ-ATP mix

-

Kinase buffer

-

96-well U-bottom plates

-

Stopping solution (e.g., 150 mM EDTA)

-

Detection method reagents (SPA beads, Dowex resin, or Multiscreen phosphocellulose filters)

-

Scintillation counter (e.g., TopCount)

Procedure:

-

Prepare serial dilutions of PHA-793887 (e.g., 1.5 nM to 10 µM) in kinase buffer.[1]

-

In a 96-well plate, add the specific CDK enzyme (0.7–100 nM), the substrate, and the PHA-793887 dilution.[1]

-

Initiate the kinase reaction by adding the ATP/³³P-γ-ATP mix. The final reaction volume should be 30 µL.[1]

-

Incubate the plate at room temperature for 30-90 minutes.[1]

-

Stop the reaction by adding a stopping solution.

-

Quantify the phosphorylated substrate using one of the following methods:

-

Scintillation Proximity Assay (SPA): Add streptavidin-coated SPA beads to the reaction mixture. After incubation to allow substrate capture, transfer to an Optiplate containing CsCl and count using a TopCount instrument.[1]

-

Dowex Resin Assay: Add Dowex resin to capture unreacted ³³P-γ-ATP. After settling, transfer the supernatant to an Optiplate with Microscint 40 and count.[1]

-

Multiscreen Assay: Transfer the reaction to a MultiScreen plate to allow the substrate to bind to the phosphocellulose filter. Wash the plate, dry it, and count the radioactivity.[1]

-

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of PHA-793887.

Cell Proliferation Assay (WST-8/CCK-8)

This protocol outlines the steps to measure the anti-proliferative effect of PHA-793887 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A2780, HCT-116)

-

Complete cell culture medium

-

PHA-793887

-

DMSO (for stock solution)

-

96-well cell culture plates

-

WST-8/CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

-

Compound Preparation and Treatment: Prepare a stock solution of PHA-793887 in DMSO.[1] Perform serial dilutions in the complete culture medium to achieve the desired final concentrations.[6]

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of PHA-793887. Include a vehicle control (DMSO).[6]

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1][6]

-

Cell Viability Measurement: Add 10 µL of WST-8/CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6]

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[6][7]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.[6]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of PHA-793887 on the cell cycle distribution.

Materials:

-

Cancer cell line

-

PHA-793887

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with PHA-793887 (e.g., 1 µM and 3 µM) for a specified time (e.g., 24-48 hours).[1]

-

Harvest and Fixation: Harvest the cells, wash with ice-cold PBS, and fix them by adding cold 70% ethanol dropwise while vortexing.[8] Incubate on ice for at least 2 hours.[8]

-

Staining: Wash the fixed cells with PBS to remove the ethanol.[8] Resuspend the cell pellet in PI staining solution.[8]

-

Incubate the cells in the dark at room temperature for 20-30 minutes or overnight at 4°C.[8][9]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the fluorescence emission.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Phosphorylated Proteins

This protocol is for detecting the inhibition of phosphorylation of CDK substrates like Rb.

Materials:

-

Cancer cell line

-

PHA-793887

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[10][11]

-

Primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Wash buffer (TBST)

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with PHA-793887 (e.g., 1 µM, 3 µM, 6 µM) for a specific duration.[2] Lyse the cells using ice-cold lysis buffer.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[10][12]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[10] Incubate the membrane with the primary antibody overnight at 4°C.[10][13]

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[10]

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein and loading controls.

Visualizations

Caption: PHA-793887 signaling pathway.

Caption: Cell proliferation assay workflow.

Caption: Western blot analysis workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PHA-793887 | CDK inhibitor | Probechem Biochemicals [probechem.com]

- 6. benchchem.com [benchchem.com]

- 7. dojindo.com [dojindo.com]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.abcam.com [docs.abcam.com]

- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. cytivalifesciences.com [cytivalifesciences.com]

- 13. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

Application Notes and Protocols: PHA-793887

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-793887 is a potent, ATP-competitive, multi-kinase inhibitor with significant activity against several cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation and transcription. Its ability to induce cell cycle arrest and apoptosis makes it a compound of interest in oncology research. These application notes provide detailed information on the solubility, preparation, and experimental use of PHA-793887.

Solubility and Preparation

Proper dissolution and storage of PHA-793887 are critical for maintaining its stability and activity. The following table summarizes its solubility in common laboratory solvents.

Table 1: Solubility of PHA-793887

| Solvent | Solubility | Concentration |

| DMSO | 72 mg/mL | 199.18 mM |

It is recommended to use fresh, moisture-free DMSO for the best results, as absorbed moisture can reduce solubility.

Preparation of Stock Solutions

For In Vitro Experiments:

To prepare a 10 mM stock solution in DMSO:

-

Weigh out the desired amount of PHA-793887 powder.

-

Add the appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.61 mg of PHA-793887 in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

For In Vivo Experiments:

A common formulation for intravenous (i.v.) administration involves a co-solvent system. The following is an example protocol:

-